Adenosine, N-(tetrahydro-3-thienyl)-
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Description
Adenosine, N-(tetrahydro-3-thienyl)- is a useful research compound. Its molecular formula is C14H19N5O4S and its molecular weight is 353.40 g/mol. The purity is usually 95%.
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Biological Activity
Adenosine, N-(tetrahydro-3-thienyl)- is a compound of interest in pharmacology due to its interactions with adenosine receptors, which play crucial roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molecular Weight : 251.32 g/mol
- IUPAC Name : N-(tetrahydro-3-thienyl)adenosine
Adenosine receptors (ARs) are G protein-coupled receptors that mediate the effects of adenosine in the body. The compound under discussion primarily interacts with the A3 adenosine receptor (A3AR) , which has been implicated in various physiological and pathological processes:
- Anti-inflammatory Effects : Activation of A3AR has been shown to reduce inflammation, making it a potential target for treating inflammatory diseases such as rheumatoid arthritis .
- Neuroprotection : Compounds that activate A3AR have demonstrated neuroprotective effects in models of neuropathic pain, suggesting their utility in pain management .
- Cancer Therapy : A3AR agonists may inhibit angiogenesis, which is crucial for tumor growth and metastasis, presenting a promising avenue for cancer treatment .
Biological Activity Data
Case Studies and Research Findings
- A3 Adenosine Receptor Modulation
- Neuroprotective Effects
- Cancer Therapeutics
Comparative Analysis
The biological activity of Adenosine, N-(tetrahydro-3-thienyl)- can be compared with other adenosine derivatives:
Compound | Receptor Target | Main Activity |
---|---|---|
Adenosine | A1R, A2A | Cardioprotection |
5'-N-ethylcarboxamidoadenosine (NECA) | A2A | Vasodilation |
N-(tetrahydro-3-thienyl)-adenosine | A3R | Anti-inflammatory, anti-cancer |
Properties
CAS No. |
403789-31-1 |
---|---|
Molecular Formula |
C14H19N5O4S |
Molecular Weight |
353.40 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(thiolan-3-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H19N5O4S/c20-3-8-10(21)11(22)14(23-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-24-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7?,8-,10-,11-,14-/m1/s1 |
InChI Key |
HHCRBBSWADDJGK-HVMNINKTSA-N |
Isomeric SMILES |
C1CSCC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1CSCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.